
2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide, commonly known as DPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of study, including cancer research, neurobiology, and pharmacology.
作用機序
The mechanism of action of DPAA is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. DPAA has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. The inhibition of HDAC by DPAA has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DPAA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have neuroprotective effects. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using DPAA in lab experiments include its relative ease of synthesis, its low toxicity, and its potential for use in a variety of fields of study. However, there are also some limitations to the use of DPAA in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, more research is needed to determine the optimal dosage and administration of DPAA in various experimental settings.
将来の方向性
There are a number of future directions for research on DPAA. One area of research could be the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of research could be the development of DPAA analogs with improved pharmacokinetic properties. Additionally, more research is needed to fully understand the mechanism of action of DPAA and its effects on various cell types and tissues. Overall, DPAA has shown promising results in various fields of study, and further research is needed to fully explore its potential as a therapeutic agent.
合成法
DPAA is a synthetic compound that can be synthesized by the reaction of 2,4-dichlorophenol and 2-phenoxyaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis of DPAA is a relatively simple and efficient process that can be carried out in a laboratory setting.
科学的研究の応用
DPAA has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of study, including cancer research, neurobiology, and pharmacology. DPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DPAA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
分子式 |
C20H15Cl2NO3 |
|---|---|
分子量 |
388.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C20H15Cl2NO3/c21-14-10-11-18(16(22)12-14)25-13-20(24)23-17-8-4-5-9-19(17)26-15-6-2-1-3-7-15/h1-12H,13H2,(H,23,24) |
InChIキー |
GJOSAFOCDBVXTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



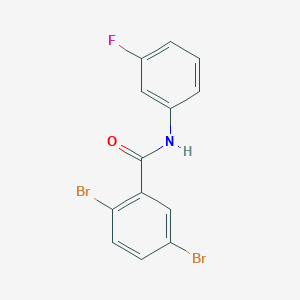
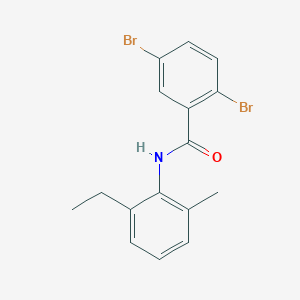
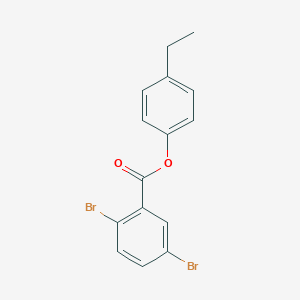
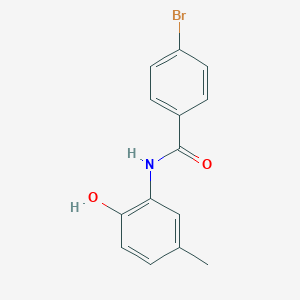
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
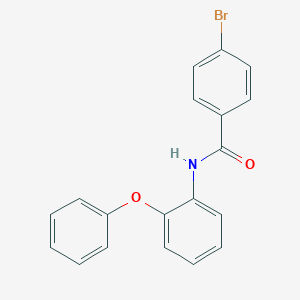
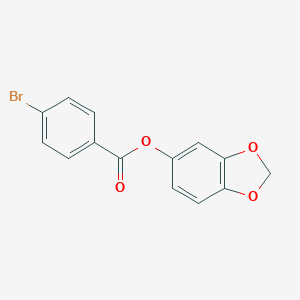
![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
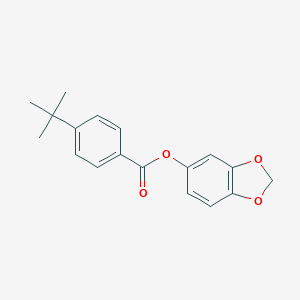
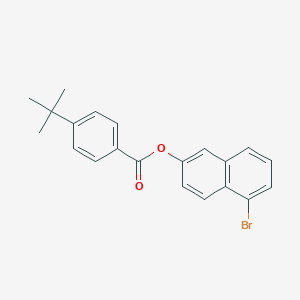
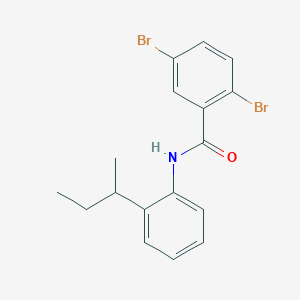
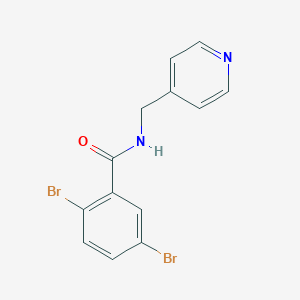

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)